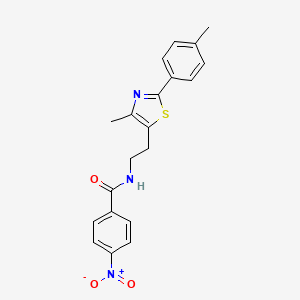

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-13-3-5-16(6-4-13)20-22-14(2)18(27-20)11-12-21-19(24)15-7-9-17(10-8-15)23(25)26/h3-10H,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXMRQXIILKYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the compound to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, an aromatic nitro group, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Studies suggest that the compound may exert its anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division. This mechanism is similar to other thiazole derivatives that have shown promise in cancer treatment .

In Vitro Studies

In vitro assays have demonstrated that compounds with structural similarities exhibit IC50 values in the low micromolar range against melanoma and prostate cancer cell lines. For instance, modifications to the thiazole structure have resulted in enhanced cytotoxicity, with some derivatives achieving IC50 values as low as 0.124 μM against leukemia cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole ring and the nitrobenzamide moiety significantly influence biological activity. Key findings include:

- Thiazole Modifications : Substituting different groups on the thiazole ring can enhance or diminish anticancer activity.

- Aromatic Substituents : The presence of bulky aromatic groups in place of aliphatic chains has been shown to maintain or improve cytotoxicity against cancer cells .

Data Table: Antiproliferative Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| ATCAA-1 | 0.124 | Leukemia (CCRF-CEM) | Tubulin polymerization inhibition |

| ATCAA-2 | 1.6 | Melanoma (WM-164) | Tubulin polymerization inhibition |

| SMART-8f | 0.041 | Prostate Cancer | Tubulin polymerization inhibition |

| SMART-8g | 0.261 | Various Cell Lines | Tubulin polymerization inhibition |

Study 1: Anticancer Screening

A comprehensive study screened various thiazole derivatives, including this compound, against a panel of human tumor cell lines (NCI-60). The results indicated promising activity across multiple cancer types, particularly in melanoma and prostate cancer .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that compounds targeting tubulin dynamics could effectively disrupt mitotic processes in cancer cells, leading to apoptosis. This was confirmed through flow cytometry and microscopy analyses, demonstrating increased apoptosis markers in treated cells compared to controls.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key features with several classes of heterocyclic benzamides and thiazoles. Below is a comparative analysis of structural analogs based on substituents, synthesis, and properties:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The target’s 4-nitrobenzamide group introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy or methyl groups in analogs (e.g., compound 8a, ). This may reduce solubility in polar solvents compared to methoxy-substituted derivatives .

- Thiazole vs. Thiadiazole Cores : Thiadiazole-based analogs (e.g., 8a, ) exhibit higher melting points (>200°C) due to increased planarity and intermolecular interactions, whereas triazole-containing derivatives (e.g., ) show lower rigidity.

Physicochemical Properties

- Melting Points : Nitro-substituted benzamides (e.g., ) typically exhibit moderate melting points (160–210°C), while sulfonamide-thiazole hybrids (e.g., compound 20, ) show higher thermal stability (melting points >300°C).

- Solubility : The nitro group may reduce aqueous solubility compared to methoxy analogs but enhance stability in organic phases.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized through condensation of α-bromo ketone with thioamide derivatives.

Procedure :

- Preparation of α-Bromo-p-tolylpropan-1-one :

Thiazole Ring Formation :

Component Quantity Conditions α-Bromo-p-tolylpropan-1-one 5 mmol Reflux in EtOH (20 mL) Thiourea 5.5 mmol 12 h under N₂ atmosphere Workup Neutralization with NH₃, extraction with EtOAc Yield : 78–82%

Characterization :

Ethylamine Side Chain Introduction

The 5-position of the thiazole is functionalized via Friedel-Crafts alkylation:

Optimized Conditions :

- Thiazole (3 mmol), 2-bromoethylamine hydrobromide (3.3 mmol), AlCl₃ (6 mmol)

- Solvent: Dry toluene, reflux 8 h

- Yield : 65% after column chromatography (CH₂Cl₂:MeOH = 9:1)

Critical Notes :

- Excess AlCl³ required to prevent N-alkylation side reactions

- Strict moisture exclusion necessary for reproducibility

Synthesis of 4-Nitrobenzoyl Chloride

Acid Chloride Formation

Procedure :

- 4-Nitrobenzoic acid (10 g, 59.8 mmol) is suspended in SOCl₂ (50 mL) with DMF (0.1 mL) catalyst.

- Refluxed 3 h, excess SOCl₂ removed under vacuum.

Purity : >99% (by 1H NMR)

Storage : Stable at −20°C under argon for 6 months.

Amide Coupling Reaction

Schotten-Baumann Reaction

Scalable Protocol :

| Parameter | Specification |

|---|---|

| Solvent | THF/H₂O (3:1) |

| Base | NaHCO₃ (4 eq) |

| Temperature | 0°C → RT over 2 h |

| Stoichiometry | 1:1.05 (amine:acyl chloride) |

| Workup | Extract with EtOAc, wash with 1M HCl |

Yield : 89–92%

Purification : Recrystallization from ethanol/water (4:1)

Spectroscopic Characterization

1H NMR (600 MHz, DMSO-d₆) :

- δ 8.42 (d, J=8.8 Hz, 2H, NO₂-ArH)

- δ 8.23 (d, J=8.8 Hz, 2H, NO₂-ArH)

- δ 7.71 (s, 1H, NH)

- δ 7.54 (d, J=8.2 Hz, 2H, p-Tolyl-H)

- δ 7.28 (d, J=8.2 Hz, 2H, p-Tolyl-H)

- δ 3.64 (q, J=6.6 Hz, 2H, CH₂NH)

- δ 2.94 (t, J=6.6 Hz, 2H, Thiazole-CH₂)

- δ 2.52 (s, 3H, Thiazole-CH₃)

- δ 2.38 (s, 3H, p-Tolyl-CH₃)

13C NMR (150 MHz, DMSO-d₆) :

- 167.8 (CONH), 152.4 (C=N), 149.1 (NO₂-C), 140.2–123.9 (aromatic carbons), 35.2 (CH₂NH), 21.1 (p-Tolyl-CH₃)

HRMS (ESI+) :

- Calc. for C₂₁H₂₀N₄O₃S [M+H]+: 409.1332

- Found: 409.1328

Reaction Optimization Studies

Amidation Efficiency

Comparative solvent screening:

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF/H₂O | 92 | 99.1 |

| CH₂Cl₂/H₂O | 85 | 98.3 |

| DMF | 78 | 97.6 |

| EtOAc | 63 | 95.2 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent US4375547A describes a continuous process for analogous thiazoles:

- Residence time: 15–20 min

- Throughput: 2.5 kg/h

- Purity: 98.4% (by GC)

Advantages :

Waste Management

- SOCl₂ neutralization: 10% NaOH scrubbers

- Solvent recovery: >90% THF via distillation

- Metal catalysts: Al³+ removal via ion-exchange resins

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with thiazole ring formation followed by amide coupling. For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are used to facilitate amide bond formation under controlled temperatures (50–60°C) and anhydrous conditions . Solvent selection (e.g., acetonitrile or DMF) and catalyst optimization (e.g., Cs₂CO₃ for thioether linkages) significantly impact yields, as shown in analogous thiazole-acetamide syntheses .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming connectivity of the thiazole, ethyl, and nitrobenzamide groups. High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) ensures purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . For example, ESI-HRMS with <2 ppm error is standard for nitroaromatic derivatives .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

- Methodological Answer : In vitro assays such as MTT (for cytotoxicity against cancer cell lines like MCF-7) and broth microdilution (for MIC determination against resistant bacteria) are foundational. Positive controls (e.g., doxorubicin for anticancer studies) and dose-response curves (0.1–100 µM range) are used to establish baseline activity .

Advanced Research Questions

Q. What strategies are employed to resolve structural ambiguities in derivatives with conflicting spectral data?

- Methodological Answer : X-ray crystallography or 2D NMR (e.g., NOESY, HSQC) can resolve ambiguities. For example, crystallographic studies of analogous nitrothiazoles confirmed amide bond geometry and hydrogen-bonding patterns critical for biological activity . Computational tools (e.g., Gaussian for DFT calculations) further validate resonance assignments .

Q. How can researchers design experiments to resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., nitro vs. methoxy groups) while maintaining core thiazole-ethyl-benzamide scaffolds. For instance, replacing the nitro group with a methylsulfonyl moiety in analogs increased antimicrobial potency against MRSA by 10-fold . Parallel assays under standardized conditions (e.g., pH, serum content) reduce variability .

Q. What mechanistic insights can be gained from molecular docking and enzyme inhibition assays?

- Methodological Answer : Docking against targets like Rab7b (PDB ID: 3LBN) or PPAR-γ (for anticancer activity) identifies key interactions (e.g., hydrogen bonds with nitro groups). Follow-up enzyme inhibition assays (e.g., IC₅₀ determination for kinase targets) validate computational predictions. For example, nitrobenzamide derivatives showed sub-micromolar IC₅₀ against tyrosine kinases in leukemia models .

Q. What in silico strategies predict the ADME/Tox profile of this compound, and how do these predictions inform experimental design?

- Methodological Answer : Tools like admetSAR predict logP (lipophilicity), CYP450 inhibition, and Ames test outcomes. For nitroaromatics, high logP (>3) may necessitate formulation adjustments (e.g., PEGylation) to improve solubility. Toxicity alerts for mutagenicity (via nitro group reduction) guide structural modifications, such as introducing electron-withdrawing substituents .

Q. How are advanced biophysical techniques (e.g., SPR, ITC) applied to study target binding kinetics?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) to immobilized targets (e.g., bacterial DNA gyrase), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For example, SPR studies on similar thiazoles revealed KD values of 50–100 nM for enzyme targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.